molecular formula C20H17F2N5OS B10918364 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10918364
M. Wt: 413.4 g/mol
InChI Key: YNQKEEIUONDHGQ-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones This compound is characterized by its unique structure, which includes a difluoromethyl group, a dimethylpyrazolyl group, a methylphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials may include substituted pyrimidines, pyrazoles, and phenyl derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the difluoromethyl group through nucleophilic substitution reactions.

    Cyclization: Formation of the pyrido[2,3-d]pyrimidinone core through cyclization reactions.

    Functional Group Interconversion: Introduction of the sulfanyl group through thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features may allow it to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets may make it a candidate for drug development, particularly in areas such as oncology, infectious diseases, and inflammation.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(difluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one may include other pyrido[2,3-d]pyrimidinones with different substituents. Examples may include:

  • 5-(trifluoromethyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
  • 5-(methyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of the difluoromethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H17F2N5OS

Molecular Weight

413.4 g/mol

IUPAC Name

5-(difluoromethyl)-7-(1,5-dimethylpyrazol-4-yl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H17F2N5OS/c1-10-5-4-6-12(7-10)27-18-16(19(28)25-20(27)29)13(17(21)22)8-15(24-18)14-9-23-26(3)11(14)2/h4-9,17H,1-3H3,(H,25,28,29)

InChI Key

YNQKEEIUONDHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=C(N(N=C4)C)C)C(F)F)C(=O)NC2=S

Origin of Product

United States

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